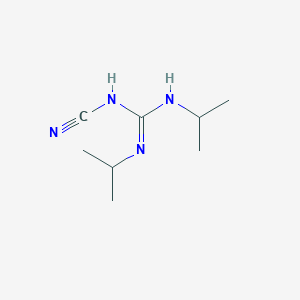
Guanidine, N-cyano-N',N''-bis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- is a chemical compound with the molecular formula C8H16N4. It is a derivative of guanidine, which is a functional group commonly found in various natural products, pharmaceuticals, and biochemical processes . Guanidine derivatives are known for their strong basic properties and ability to form hydrogen bonds, making them valuable in various chemical and biological applications .
准备方法
The synthesis of Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- can be achieved through several methods. One common approach involves the guanylation of amines with cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions . Another method utilizes N-protected S-methylisothioureas as starting materials, which are then reacted with amines to form the desired guanidine derivative . Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
化学反应分析
Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler guanidine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of new guanidine derivatives.
Common reagents used in these reactions include scandium (III) triflate, copper catalysts, and chlorotrimethylsilane . The major products formed from these reactions are typically other guanidine derivatives with different substituents.
科学研究应用
Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- involves its ability to enhance the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . The molecular targets and pathways involved include interactions with acetylcholine receptors and modulation of ion channels in muscle cells .
相似化合物的比较
Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- can be compared with other similar compounds such as:
N-Cyano-N’,N’'-bis(1-methylethyl)guanidine: A closely related compound with similar chemical properties and applications.
Acetylguanidine: Obtained by the N-acylation of guanidine salts, this compound has different reactivity and applications compared to Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)-.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, which have unique structural features and biological activities.
The uniqueness of Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- lies in its specific substituents and the resulting chemical and biological properties that differentiate it from other guanidine derivatives.
属性
CAS 编号 |
78822-77-2 |
|---|---|
分子式 |
C8H16N4 |
分子量 |
168.24 g/mol |
IUPAC 名称 |
1-cyano-2,3-di(propan-2-yl)guanidine |
InChI |
InChI=1S/C8H16N4/c1-6(2)11-8(10-5-9)12-7(3)4/h6-7H,1-4H3,(H2,10,11,12) |
InChI 键 |
XTWBQKHPKUSVPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=NC(C)C)NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
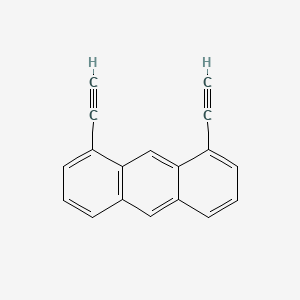


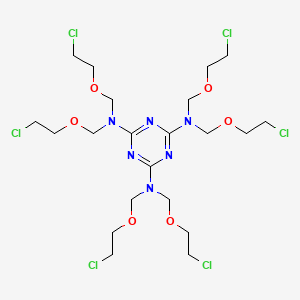
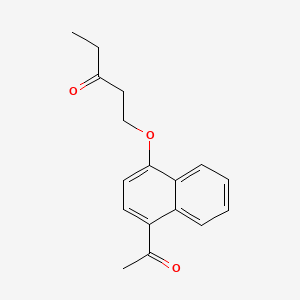
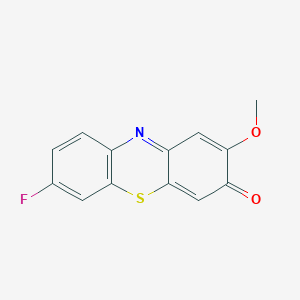
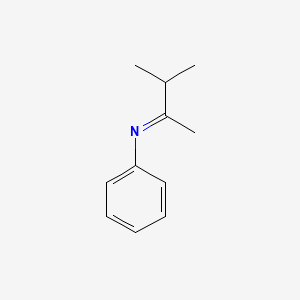
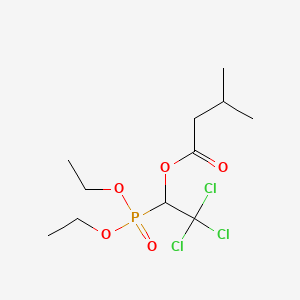
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
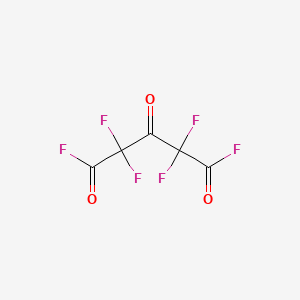

![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
